![molecular formula C7H8N2OS B1426350 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one CAS No. 1269531-18-1](/img/structure/B1426350.png)
7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one
Overview
Description
“7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one” is a chemical compound with the molecular formula C7H8N2OS . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8N2OS/c10-7-3-5-4-11-2-1-6(5)8-9-7/h1,3,8H,2,4H2,(H,9,10) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 168.22 . It is a solid substance and is stored at room temperature .Scientific Research Applications
Synthesis and Receptor Affinity
Derivatives of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one have been synthesized as potential ligands at the benzodiazepine receptor. These compounds, including the tricyclic heteroaromatic system, display affinity in the micromolar/submicromolar order when evaluated for their binding affinity at the benzodiazepine receptor in bovine cortical membranes (Primofiore et al., 2005).
Novel Scaffolds and Anticancer Activity
A series of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives were designed and synthesized, showing moderate antitumor activities. The most promising compound demonstrated strong antitumor activities against mTOR kinase and certain cancer cell lines (Zhu et al., 2014). Similarly, another study synthesized novel derivatives bearing a chromone moiety, exhibiting moderate to excellent cytotoxicity against various cancer cell lines (Sun et al., 2016).
Antihypertensive and Antithrombotic Properties
Certain derivatives of this compound have shown significant antihypertensive and antithrombotic properties. For example, 7-amino and 7-acylamino substituted derivatives were synthesized and tested as antihypertensive, antithrombotic, antiulcer, and antiinflammatory agents, displaying notable efficacy (Cignarella et al., 1986).
Anxiolytic Activities
A series of derivatives were synthesized and tested for their ability to displace diazepam from rat brain membranes and to prevent convulsions in mice, exhibiting remarkable anxiolytic activities (Nakao et al., 1990).
Mechanism of Action
While the exact mechanism of action for this compound is not clear, it’s worth noting that similar compounds have shown inhibitory activity in the PI3Kα enzyme assay . The PI3K/Akt/mTOR signaling pathway is often abnormally active in the growth and proliferation of cancer cells, and inhibiting PI3K kinase can effectively block the conduction of these signaling pathways .
Future Directions
properties
IUPAC Name |
2,5,7,8-tetrahydrothiopyrano[4,3-c]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c10-7-3-5-4-11-2-1-6(5)8-9-7/h3H,1-2,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZPDOZOYXXXQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=CC(=O)NN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




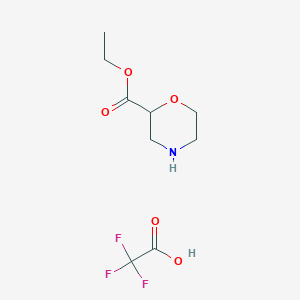
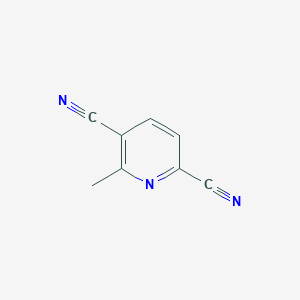
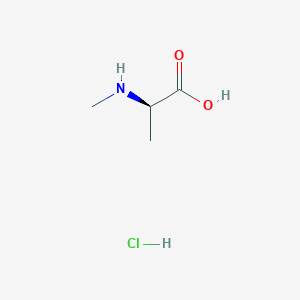
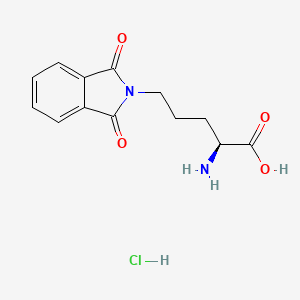
![tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate](/img/structure/B1426279.png)
![methyl 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B1426280.png)
![3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride](/img/structure/B1426281.png)
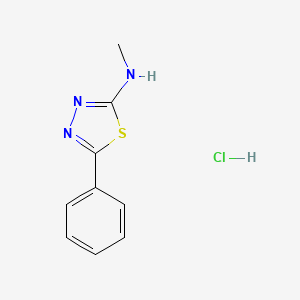
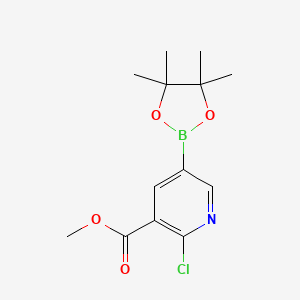
![Ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate hydrochloride](/img/structure/B1426284.png)
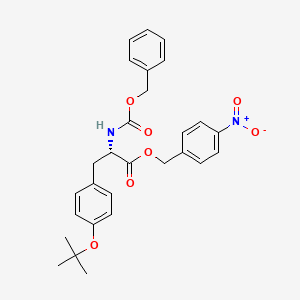

![4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine](/img/structure/B1426288.png)